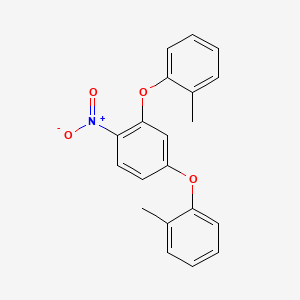

2,4-Bis(2-methylphenoxy)-1-nitrobenzene

Description

Structure

3D Structure

Properties

CAS No. |

93980-94-0 |

|---|---|

Molecular Formula |

C20H17NO4 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

2,4-bis(2-methylphenoxy)-1-nitrobenzene |

InChI |

InChI=1S/C20H17NO4/c1-14-7-3-5-9-18(14)24-16-11-12-17(21(22)23)20(13-16)25-19-10-6-4-8-15(19)2/h3-13H,1-2H3 |

InChI Key |

AGUUXLHIEOFRGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,4 Bis 2 Methylphenoxy 1 Nitrobenzene

Established Synthetic Pathways to Diaryl Ethers with Nitro Aromatic Moieties

The construction of the diaryl ether linkage is a cornerstone of organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials science. For nitro-substituted diaryl ethers like 2,4-bis(2-methylphenoxy)-1-nitrobenzene, several classical and contemporary methods are available.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Diaryl Ether Synthesis

Nucleophilic aromatic substitution (SNAr) is a primary method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups, such as the nitro group present in the target molecule's precursor. masterorganicchemistry.com The reaction typically involves the displacement of a leaving group, often a halide, from an electron-deficient aromatic ring by a nucleophile, in this case, the oxygen of a phenoxide.

For the synthesis of this compound, a plausible SNAr approach would involve the sequential reaction of 2,4-dichloro-1-nitrobenzene or 2,4-difluoro-1-nitrobenzene with two equivalents of 2-methylphenol (o-cresol) in the presence of a base. The nitro group at the 1-position strongly activates the leaving groups at the 2- and 4-positions towards nucleophilic attack. nih.gov

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. masterorganicchemistry.com The choice of solvent is crucial, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) being preferred as they can accelerate the reaction rates. acsgcipr.org In some cases, microwave irradiation has been shown to dramatically reduce reaction times for SNAr-based diaryl ether syntheses. organic-chemistry.org

Table 1: Illustrative Conditions for SNAr-based Diaryl Ether Synthesis

| Aryl Halide | Phenol (B47542) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dinitrochlorobenzene | Aniline (B41778) | - | Ethanol | Reflux | - | youtube.com |

| Electron-deficient aryl halides | Various phenols | K2CO3 | DMSO | Reflux | High | organic-chemistry.org |

| Polyfluorosubstituted nitrobenzenes | Azide | - | - | - | - | nih.gov |

Ullmann-Type Condensation Approaches for C-O Bond Formation

The Ullmann condensation is a classical method for the synthesis of diaryl ethers, involving the copper-promoted reaction of an aryl halide with a phenol. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (typically over 200°C) and stoichiometric amounts of copper powder. wikipedia.orgmdpi.com

Modern advancements have led to the development of milder, more efficient copper-catalyzed Ullmann-type reactions. These methods utilize catalytic amounts of a copper(I) or copper(II) salt, often in combination with a ligand, to facilitate the C-O bond formation at lower temperatures. organic-chemistry.orgsemanticscholar.org A variety of ligands, including diamines, amino acids, and N,N-dimethylglycine, have been shown to be effective in promoting these couplings. organic-chemistry.org

For the synthesis of this compound, an Ullmann approach could involve the coupling of 2,4-dichloro-1-nitrobenzene with 2-methylphenol using a copper catalyst. The presence of the electron-withdrawing nitro group on the aryl halide can facilitate the reaction. wikipedia.org The choice of base, such as potassium carbonate or cesium carbonate, is also critical for the reaction's success. organic-chemistry.orgmdpi.com

Table 2: Examples of Copper-Catalyzed Ullmann-Type Diaryl Ether Synthesis

| Aryl Halide | Phenol | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Aryl iodides/bromides | Various phenols | CuI | N,N-Dimethylglycine | Cs2CO3 | Dioxane | 90 | - | organic-chemistry.org |

| Aryl halides | Phenols | CuI / Fe(acac)3 | - | K2CO3 | - | - | Very Good | organic-chemistry.org |

| Substituted aryl halides | Substituted phenols | CuO-NPs | - | Cs2CO3 | DMF | 120 | 65-92 | mdpi.comsemanticscholar.org |

An interesting variation of the Ullmann synthesis involves the use of thallium derivatives. It has been demonstrated that thallium(I) phenolates can serve as effective nucleophiles in copper-mediated C-O coupling reactions. scielo.org.mxscielo.org.mx A notable application is the synthesis of aryl 4-nitrophenyl ethers, where the reduced nucleophilicity of nitrophenols is overcome by forming the thallium(I) salt. scielo.org.mx

In this approach, a thallium(I) nitrophenolate acts as the nucleophile, while an arylthallium(III) bis-trifluoroacetate can serve as the electrophile, with the thallium(III) moiety acting as a leaving group. scielo.org.mx This methodology has been shown to proceed in the presence of cuprous bromide to give good to excellent yields of the corresponding diaryl ethers. scielo.org.mxscielo.org.mx This suggests a potential, albeit less common, route for constructing the nitro-diaryl ether framework of the target molecule.

Transition Metal-Catalyzed C-O Cross-Coupling Strategies

In addition to copper, other transition metals, most notably palladium, have emerged as powerful catalysts for the formation of C-O bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully extended to the synthesis of diaryl ethers. rsc.org These methods typically involve the reaction of an aryl halide or triflate with a phenol in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.govnih.gov

The synthesis of this compound via a palladium-catalyzed route would likely involve the coupling of 2,4-dichloro-1-nitrobenzene with 2-methylphenol. The steric hindrance from the ortho-methyl group on the phenol can present a challenge, making the selection of an appropriate bulky ligand, such as those from the biarylphosphine class, crucial for achieving high yields. nih.gov A key advantage of palladium catalysis is the often milder reaction conditions, with some systems even operating at room temperature. nih.gov Furthermore, palladium catalysts have been developed that are effective for the coupling of nitroarenes with phenols, directly forming the desired C-O bond by activating the C-NO2 bond. rsc.org

Table 3: Representative Palladium-Catalyzed Diaryl Ether Syntheses

| Aryl Halide/Pseudo-halide | Phenol | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Electron-deficient aryl halides | Various phenols | Pd(OAc)2 | Bulky phosphine | - | - | - | High | organic-chemistry.org |

| Aryl bromides | Various phenols | [(cinnamyl)PdCl]2 | Bulky biarylphosphine (L8) | K3PO4 | Toluene/DME | rt - 100 | High | nih.gov |

| Nitroarenes | Various phenols | - | Rationally designed ligand | K3PO4 | 1,4-Dioxane | - | High | rsc.org |

Copper-Catalyzed C-O Cross-Coupling of Phenols with Aryl Halides and Nitroarenes

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classical and widely employed method for the synthesis of diaryl ethers. thieme-connect.comrsc.org This approach typically involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst. Modern iterations of this reaction have seen significant improvements, allowing for milder reaction conditions and broader applicability. nih.gov

The synthesis of diaryl ethers can be achieved through the coupling of phenols with arylboronic acids, promoted by copper(II) acetate. rsc.orgorganic-chemistry.org This method is tolerant of a wide array of substituents on both coupling partners. organic-chemistry.org Furthermore, copper catalysts have been successfully used in denitrative C–O bond formation, where a nitroarene is coupled with an arenol (B1447636) (phenol derivative). acs.org For instance, the Wu group developed homogeneous conditions using Cu(OAc)₂·H₂O as a catalyst with Cs₂CO₃ in DMF to effectively couple nitroarenes and arenols. acs.org The use of specific ligands, such as picolinic acid or N,N-dimethylglycine, can facilitate these couplings at lower temperatures and with greater efficiency, even for sterically hindered substrates. nih.gov

Research into the mechanism of these reactions using techniques like in situ electrospray ionization mass spectrometry (ESI-MS) has identified potential copper(I) intermediates, suggesting a complex catalytic cycle. rsc.org The development of heterogeneous copper catalysts, such as those supported on polymers or cellulose, is also a key area of research, aiming for easier catalyst recycling and more sustainable processes. mdpi.com

Table 1: Comparison of Copper-Catalyzed Diaryl Ether Synthesis Methods

| Method | Coupling Partners | Typical Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Ullmann-Type Coupling | Phenol + Aryl Halide | CuI, Cs₂CO₃, Ligand (e.g., picolinic acid) | Mild conditions, high functional group tolerance. | nih.gov |

| Chan-Lam Coupling | Phenol + Arylboronic Acid | Cu(OAc)₂, Amine Base | Can be performed at room temperature, racemization-free for amino acids. | rsc.orgorganic-chemistry.org |

| Denitrative Etherification | Phenol (Arenol) + Nitroarene | Cu(OAc)₂·H₂O, Cs₂CO₃ | Directly utilizes nitroarenes as coupling partners. | acs.org |

| Ligand-Free Coupling | Aryl Bromide + Aliphatic Diol | CuCl₂ | Diol acts as reactant, ligand, and solvent. | rsc.org |

Cobalt-Catalyzed Photoreductive Desymmetrization in Diaryl Ether Synthesis

A novel and highly specialized strategy for synthesizing chiral diaryl ethers involves cobalt-catalyzed photoreductive desymmetrization. snnu.edu.cnacs.org This method is particularly useful for creating axially and centrally dual chiral diaryl ethers with high diastereo- and enantioselectivity. snnu.edu.cnacs.org The process leverages the synergy of cobalt catalysis and photoredox catalysis. acs.org

The reaction typically involves the coupling of a diaryl dialdehyde (B1249045) with an alkyne. snnu.edu.cn The catalytic cycle is initiated by the single-electron reduction of a cobalt(II) complex to an active cobalt(I) species. snnu.edu.cn This is followed by an oxidative cyclization with the aldehyde and alkyne to form a chiral cobaltacyclic intermediate, which is the key enantio- and diastereo-determining step. snnu.edu.cn This methodology is particularly effective for diaryl ether scaffolds with ortho-alkyl and aryl substitution patterns. acs.org The use of specific chiral phosphine ligands is crucial for achieving high stereoselectivity. snnu.edu.cn

Rhodium-Catalyzed Denitrative Coupling Reactions

Rhodium catalysts offer an alternative pathway for the formation of diaryl ethers through denitrative coupling. In this process, the nitro group of a nitroarene is displaced and replaced by an aryloxy group. acs.org In 2011, the first transition-metal-catalyzed denitrative C–O bond formation was reported, utilizing RhCl(PPh₃)₃ (Wilkinson's catalyst). acs.org The reaction couples nitroarenes with arylboronic acids in the presence of water and a base. acs.org

These rhodium-catalyzed reactions have expanded the toolkit for cross-coupling, demonstrating that nitroarenes can serve as viable alternatives to aryl halides. nsmsi.ir The transformation is significant as it allows for the direct functionalization of nitroarenes, which are abundant chemical feedstocks. researchgate.net

Hypervalent Iodine-Mediated C-H Functionalization for Diaryl Ether Synthesis

A transition-metal-free approach to diaryl ether synthesis employs hypervalent iodine reagents. acs.orgbeilstein-journals.org This strategy involves the direct C–H functionalization of arenes to form diaryliodonium salts, which then undergo a C–O coupling reaction with phenols. acs.org This method is valued for its mild conditions and its suitability for late-stage functionalization of complex molecules. acs.orgacs.org

The process is typically a two-step sequence:

C–H Iodination: An arene reacts with a hypervalent iodine reagent to selectively form a diaryliodonium salt. acs.org

C–O Coupling: The resulting diaryliodonium salt is coupled with a phenol, often under mildly basic conditions (e.g., using Cs₂CO₃ or K₂CO₃), to yield the diaryl ether. acs.orgbeilstein-journals.org

This method exhibits high regioselectivity and functional group tolerance. acs.orgbeilstein-journals.org The ability to generate the reactive iodonium (B1229267) salt in situ further enhances the practicality of this synthetic route. beilstein-journals.org

Nitration Strategies for Substituted Phenoxybenzenes

Once the 2,4-bis(2-methylphenoxy)benzene scaffold is assembled, the final step is the introduction of a nitro group onto the central benzene (B151609) ring. This is typically achieved through electrophilic aromatic substitution.

Regioselective Nitration Considerations on Phenoxybenzene Scaffolds

The nitration of a substituted phenoxybenzene scaffold is governed by the directing effects of the existing substituents. In the case of 2,4-bis(2-methylphenoxy)benzene, the two phenoxy groups are strong ortho-, para-directing activators. The regioselectivity of the nitration is therefore crucial for obtaining the desired 1-nitro isomer.

A common method for nitration involves using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. prepchem.com For a related compound, 2,4-bis(2-chloro-4-trifluoromethylphenoxy)benzene, nitration was successfully carried out using this mixed acid at 10-15°C, followed by further stirring at a slightly higher temperature to complete the reaction. prepchem.com

In a 1,2,4-trisubstituted benzene ring like the diaryl ether intermediate, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the available positions on the ring. The two phenoxy groups at positions 2 and 4 will strongly activate the ring. The position para to the C-2 phenoxy group is occupied (C-5), and the position ortho to the C-4 phenoxy group is also occupied (C-5). The remaining open positions are C-3, C-5, and C-6. The phenoxy groups will direct the incoming nitro group to the positions ortho and para to themselves. The position C-1 is occupied. The most likely position for nitration is C-5, which is ortho to the C-4 phenoxy group and meta to the C-2 phenoxy group. However, the target compound is 2,4-Bis(2-methylphenoxy)-1-nitrobenzene , which implies a denitrative substitution or starting from a precursor where the nitro group is already present, such as 2,4-dichloro-1-nitrobenzene, followed by nucleophilic aromatic substitution with 2-methylphenol.

DFT analysis of the dinitration of dialkoxybenzenes shows that the regioselectivity can be determined by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic ring. nih.gov While this study focused on dinitration, the principles of frontier molecular orbital theory are fundamental in predicting the outcome of electrophilic aromatic substitution on complex scaffolds like substituted phenoxybenzenes. nih.gov

Advanced Synthetic Techniques and Green Chemistry Principles in Compound Synthesis

Modern organic synthesis places increasing emphasis on efficiency, sustainability, and environmental compatibility. In the context of synthesizing diaryl ethers like this compound, several advanced techniques align with green chemistry principles.

One notable advancement is the use of microwave-assisted synthesis. A microwave-assisted, catalyst-free, and ligand-free protocol has been reported for the coupling of nitroarenes and phenols to produce diaryl ethers. rsc.org This method offers significant advantages over conventional heating, including reduced reaction times, operational simplicity, and a more environmentally friendly profile. rsc.org

Furthermore, the development of heterogeneous, recyclable catalysts, such as copper nanoparticles on various supports, contributes to greener synthetic routes by minimizing catalyst waste and simplifying product purification. mdpi.com The use of water as a solvent or co-solvent in some coupling reactions also represents a move towards more sustainable chemical processes. acs.org

Table of Mentioned Chemical Compounds

Microwave-Assisted Synthesis of Diaryl Ethers using Nitroarenes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free or environmentally benign conditions. organic-chemistry.org For the synthesis of diaryl ethers, particularly from nitro-activated substrates, microwave irradiation offers a compelling alternative to conventional heating. thieme-connect.com Research has demonstrated that the coupling of various phenols with nitroarenes can proceed efficiently under microwave irradiation, remarkably, even without the need for a transition-metal catalyst or a specialized ligand. thieme-connect.comorganic-chemistry.org

This catalyst-free approach is driven by the SNAr mechanism, where the strong electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack by a phenoxide. scilit.comresearchgate.net Microwave heating dramatically reduces reaction times from hours to mere minutes. thieme-connect.comresearchgate.net In a typical procedure applicable to the synthesis of this compound, a suitable precursor like 2,4-dichloro-1-nitrobenzene would be reacted with o-cresol (B1677501) in the presence of a base, such as potassium carbonate, in a high-boiling polar aprotic solvent like DMSO. organic-chemistry.orgscilit.com The dielectric heating effect of the microwaves ensures rapid and uniform temperature elevation, which has been shown to produce clean reactions with minimal byproduct formation. thieme-connect.com

An efficient, microwave-assisted, ligand-free, and catalyst-free coupling of various nitroarenes and phenols has been shown to produce nonsymmetrical diaryl ethers in high yields. thieme-connect.comorganic-chemistry.org This eco-friendly and cost-effective method represents a viable strategy for the preparation of this compound. thieme-connect.com

Table 1: Microwave-Assisted Synthesis of Unsymmetrical Diaryl Ethers from Nitroarenes

This table illustrates the efficiency of microwave-assisted synthesis for various diaryl ethers, a method directly applicable to the target compound. Data sourced from a study by Sarkate, et al. thieme-connect.com

| Entry | Nitroarene | Phenol | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Chloro-4-nitrobenzene | Phenol | 10 | 92 |

| 2 | 1-Chloro-2-nitrobenzene | Phenol | 10 | 90 |

| 3 | 1-Bromo-4-nitrobenzene | Phenol | 10 | 90 |

| 4 | Nitrobenzene (B124822) | 4-Chlorophenol | 12 | 85 |

| 5 | Nitrobenzene | 4-Bromophenol | 12 | 84 |

Emerging Technologies in Organic Synthesis (e.g., Flow Chemistry, Automated Synthesis)

Flow Chemistry

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, superior reproducibility, and straightforward scalability. chim.it These benefits are particularly relevant for reactions involving highly reactive or hazardous intermediates, or for processes requiring precise control over reaction parameters.

The synthesis of diaryl ethers has been successfully adapted to flow chemistry systems. ox.ac.ukunimelb.edu.au For this compound, a flow process could be designed using a packed-bed reactor. In such a setup, a solution of 2,4-dihalo-1-nitrobenzene and o-cresol in a suitable solvent would be continuously passed through a heated column containing a solid-supported base (e.g., potassium carbonate on alumina). This approach simplifies product purification, as the base is sequestered in the reactor, and allows for continuous production. A high-yielding synthesis of diaryl ethers has been developed using a fixed-bed continuous flow process in supercritical carbon dioxide (scCO₂), highlighting a green and efficient route. ox.ac.uk The use of flow reactors can also enable the safe use of reaction conditions, such as high temperatures and pressures, that would be hazardous in a large-scale batch reactor. chim.it

Automated Synthesis

Automated synthesis platforms, which often integrate robotics with flow or microplate reactors, are transforming chemical research by enabling high-throughput experimentation. These systems can be used to rapidly screen and optimize reaction conditions, a task that would be laborious and time-consuming if performed manually.

In the context of synthesizing this compound, an automated platform could be employed to systematically investigate the vast parameter space of an Ullmann or Buchwald-Hartwig coupling reaction. This would involve screening numerous combinations of copper or palladium precursors, ligands, bases, solvents, and temperatures to identify the optimal conditions for yield and purity. beilstein-journals.orgnih.gov For instance, the screening of dozens of structurally diverse ligands for the Ullmann synthesis of electron-rich diaryl ethers has been performed to identify the most effective catalysts. beilstein-journals.orgnih.gov Automation would accelerate this optimization process, facilitating the discovery of a robust and efficient protocol for the target molecule.

Enzymatic and Biocatalytic Approaches for Complex Molecular Construction

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. While enzymes like ketoreductases, lipases, and monooxygenases are widely used in industrial synthesis, their application to the construction of complex diaryl ether frameworks like this compound is not yet established.

The primary challenge is the enzymatic formation of the aryl-O-aryl bond. While some enzymes, such as laccases and peroxidases, can catalyze the oxidative coupling of phenols, these reactions typically lead to the formation of C-C or C-O bonds in a non-selective manner, often resulting in polymerization rather than the desired unsymmetrical diaryl ether. The development of an enzyme capable of catalyzing a specific SNAr reaction between a nitroarene and a phenol remains a significant scientific hurdle. Current biocatalytic methods are more suited to modifications of existing structures, such as stereoselective reductions or hydroxylations, rather than the de novo construction of the diaryl ether core itself. Therefore, this area remains a field for future research rather than a currently viable synthetic strategy.

High-Pressure Chemical Synthesis for Novel Material Development

The application of high pressure is a powerful, albeit specialized, tool in chemical synthesis that can influence reaction rates, selectivity, and chemical equilibria. According to transition state theory, reactions that proceed with a negative activation volume (i.e., the transition state is smaller than the reactants) are accelerated by an increase in pressure.

For the synthesis of this compound via an SNAr reaction, high pressure could potentially enhance the reaction rate. The formation of the Meisenheimer complex intermediate, a key step in the SNAr mechanism, involves bond formation and charge development, which typically results in a negative volume of activation. A notable application of pressure in this area is the use of supercritical carbon dioxide (scCO₂) as a reaction medium, which combines high pressure with a green solvent. ox.ac.ukunimelb.edu.au A high-yielding synthesis of diaryl ethers has been successfully demonstrated in scCO₂, indicating that high-pressure conditions are conducive to this class of reaction. ox.ac.uk This approach could offer a pathway to synthesize the target compound under controlled and potentially more efficient conditions.

Synthetic Challenges and Optimization in the Preparation of this compound

The synthesis of a specific, unsymmetrical, and sterically hindered molecule like this compound is fraught with challenges that require careful optimization of reaction conditions.

Synthetic Challenges:

Regioselectivity: A primary challenge is controlling the regioselectivity of the substitution. Starting from a di-activated substrate like 2,4-dichloro- or 2,4-difluoro-1-nitrobenzene, the two positions are electronically distinct. The halogen at the 4-position is generally more activated towards nucleophilic attack than the one at the 2-position. However, achieving a clean, stepwise double substitution with the same nucleophile (o-cresol) without forming mixtures can be difficult. The first substitution product must be isolated and then subjected to a second coupling, which may require different, potentially harsher, conditions.

Steric Hindrance: The use of o-cresol as the nucleophile introduces significant steric bulk around the phenolic oxygen. This steric hindrance can impede the approach of the nucleophile to the electrophilic carbon on the nitroarene ring, slowing the rate of the SNAr or Ullmann reaction and requiring more forcing conditions compared to less hindered phenols. nih.gov

Reaction Conditions: Classical Ullmann condensation reactions famously require high temperatures (often >200 °C) and stoichiometric amounts of copper, limiting functional group tolerance and generating significant waste. nih.govnih.gov While modern palladium-catalyzed Buchwald-Hartwig couplings are milder, the catalysts and the required phosphine ligands are often expensive and air-sensitive. acs.org

Catalyst Deactivation and Ligand Choice: In copper- or palladium-catalyzed systems, finding the right ligand is critical. The ligand must stabilize the metal center, promote the desired reductive elimination to form the C-O bond, and resist deactivation. For the Ullmann reaction, inexpensive ligands like N,N-dimethylglycine have been found to greatly accelerate the coupling of aryl halides with phenols. organic-chemistry.org However, many ligands have a limited substrate scope, and their performance can be unpredictable, especially with sterically demanding substrates. beilstein-journals.orgnih.gov

Optimization Strategies:

To overcome these challenges, a systematic optimization of the reaction parameters is essential.

Catalyst and Ligand System: For a copper-catalyzed Ullmann-type approach, screening various copper(I) sources (e.g., CuI, Cu₂O) in combination with a diverse set of inexpensive, robust N,O- or N,N-chelating ligands is a key starting point. beilstein-journals.orgorganic-chemistry.org For palladium-based systems, employing modern biarylphosphine ligands with a more reactive palladium source, such as [(cinnamyl)PdCl]₂, can facilitate coupling under milder conditions. acs.org

Base and Solvent: The choice of base and solvent is crucial. Strong, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often effective. organic-chemistry.orgumass.edu Cs₂CO₃ is particularly useful in promoting solubility and reactivity. umass.edu Polar aprotic solvents such as NMP, DMF, DMSO, or acetonitrile (B52724) are typically used to dissolve the reactants and facilitate the ionic SNAr mechanism or the organometallic catalytic cycle. organic-chemistry.orgresearchgate.net

Temperature and Reaction Time: Optimization involves finding the lowest possible temperature that provides a reasonable reaction rate to maximize functional group tolerance and minimize side reactions. Microwave-assisted heating can be a powerful optimization tool here, allowing for rapid screening of conditions. thieme-connect.com

A plausible optimized route would involve a two-step Ullmann-type reaction. First, 2,4-dichloro-1-nitrobenzene would be reacted with one equivalent of o-cresol under milder conditions to favor monosubstitution at the more reactive 4-position. After isolation of the 2-chloro-4-(2-methylphenoxy)-1-nitrobenzene intermediate, a second, more forcing reaction with another equivalent of o-cresol would complete the synthesis.

Structure Reactivity Relationships and Mechanistic Studies of 2,4 Bis 2 Methylphenoxy 1 Nitrobenzene

Influence of the Nitro Group as an Electron-Withdrawing Moiety on Aromatic Reactivity

The nitro group (-NO₂) is a potent electron-withdrawing group, profoundly influencing the reactivity of the benzene (B151609) ring to which it is attached. viu.canumberanalytics.comwikipedia.orglumenlearning.com This influence stems from two primary electronic effects: the inductive effect (-I) and the resonance effect (-R or -M). chemistrysteps.comauburn.edu

The nitrogen atom in the nitro group, being bonded to two highly electronegative oxygen atoms, exerts a strong inductive pull on the electrons of the benzene ring through the sigma bond framework. chemistrysteps.com This effect leads to a general decrease in electron density across the entire aromatic ring, making it less susceptible to electrophilic attack. lumenlearning.com

Furthermore, the nitro group deactivates the ring towards electrophilic aromatic substitution through its powerful resonance effect. chemistrysteps.com The π-system of the nitro group can delocalize the π-electrons of the benzene ring, particularly at the ortho and para positions. This delocalization introduces partial positive charges at these positions, further disfavoring the approach of an electrophile. chemistrysteps.com

Conversely, this significant reduction in electron density, especially at the ortho and para positions relative to the nitro group, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). orgosolver.comwikipedia.orgmasterorganicchemistry.comyoutube.com For a nucleophilic attack to occur, the ring must be electron-deficient, a condition well-established by the presence of the nitro group. orgosolver.commasterorganicchemistry.com In the case of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene, the nitro group at position 1 activates the carbons at positions 2 and 4 (ortho and para, respectively) for nucleophilic displacement of the phenoxy groups.

Electronic and Steric Effects of Phenoxy Substituents on Reaction Pathways

The two 2-methylphenoxy substituents in this compound introduce additional layers of electronic and steric complexity that significantly influence the molecule's reaction pathways.

The presence of a methyl group at the ortho position of each phenoxy ring (forming a 2-methylphenoxy or o-cresoxy group) introduces a notable steric effect. youtube.comlibretexts.org This steric hindrance arises from the spatial bulk of the methyl group, which can impede the approach of reactants to the ether oxygen or the adjacent positions on the central nitrobenzene (B124822) ring. youtube.comlibretexts.org This steric shielding can influence the rate of nucleophilic substitution at the 2 and 4 positions. For instance, the bulky o-methylphenoxy group at position 2 may create more steric crowding than the one at position 4, potentially leading to differential reactivity at these two sites.

Quantitative Structure-Reactivity/Property Relationships (QSAR/QSPR) in Nitrobenzene Derivatives

Quantitative Structure-Reactivity/Property Relationships (QSAR/QSPR) are valuable computational tools for correlating the chemical structure of a series of compounds with their reactivity or physical properties. For nitrobenzene derivatives, these models provide insights into how substituent effects quantitatively influence their behavior.

Application of the Hammett Equation and Linear Free Energy Relationships (LFERs)

The Hammett equation is a cornerstone of linear free-energy relationships (LFERs), providing a quantitative measure of the electronic effect of meta and para substituents on the reactivity of a benzene derivative. numberanalytics.comwikipedia.org The equation is given by:

log(k/k₀) = σρ

or

log(K/K₀) = σρ

where k or K is the rate or equilibrium constant for the substituted reaction, k₀ or K₀ is the constant for the unsubstituted reaction, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions. wikipedia.org

Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. dalalinstitute.com The nitro group has a large positive σ value (e.g., σₚ = +0.78), quantifying its strong electron-withdrawing nature. viu.ca Conversely, groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) have negative σ values, indicating their electron-donating character. viu.ca

| Substituent | σmeta | σpara |

|---|---|---|

| -NO₂ | 0.71 | 0.78 |

| -OCH₃ | 0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -Cl | 0.37 | 0.23 |

| -OH | 0.10 | -0.37 |

Correlation with Quantum Molecular Descriptors (e.g., Hyperpolarizability, LUMO/HOMO energies)

The reactivity of nitrobenzene derivatives can also be correlated with quantum molecular descriptors obtained from computational chemistry. These descriptors provide a more detailed picture of the electronic structure of the molecule.

Hyperpolarizability (β) : This descriptor measures the non-linear response of a molecule to an applied electric field and is sensitive to the electronic asymmetry of the molecule. In QSAR studies of nitrobenzene derivatives, the second-order hyperpolarizability has been shown to be a good descriptor for modeling their properties. wikipedia.org The substitution pattern on the nitrobenzene ring significantly affects the calculated hyperpolarizability values. wikipedia.orgauburn.edu

| Compound | First Hyperpolarizability (β) (a.u.) |

|---|---|

| Nitrobenzene | Value dependent on computational method |

| p-Nitroaniline | Significantly larger than nitrobenzene |

Note: Actual values are highly dependent on the computational method and basis set used. The table illustrates the trend.

LUMO/HOMO Energies : The energies of the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO) are crucial in understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability and reactivity. nih.gov For nitroaromatic compounds, a lower LUMO energy corresponds to a greater ability to accept electrons, which is relevant in nucleophilic attack. The presence of electron-withdrawing groups like the nitro group lowers the energy of both the HOMO and the LUMO. nih.gov In this compound, the low-lying LUMO, primarily localized on the nitrobenzene ring, is the key orbital involved in accepting electrons from an incoming nucleophile.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Nitrobenzene | -7.89 | -1.57 | 6.32 |

| p-Nitrophenol | -7.45 | -2.11 | 5.34 |

| p-Nitroaniline | -6.67 | -2.16 | 4.51 |

Note: These values are illustrative and depend on the computational method (e.g., B3LYP/6-311+G(d,p)). nih.gov

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Investigations (e.g., in situ IR, UV-Vis, EPR)

The elucidation of the reaction mechanism of this compound in various transformations can be achieved through a combination of kinetic studies and in situ spectroscopic techniques.

Kinetic Studies : Measuring the rate of reaction under different conditions (e.g., varying reactant concentrations, temperature) can help determine the rate law and provide insights into the rate-determining step of the reaction. For the nucleophilic substitution of the phenoxy groups, kinetic data can reveal whether the reaction proceeds via a concerted or a stepwise mechanism.

In situ Fourier-Transform Infrared (FTIR) Spectroscopy : This technique allows for the real-time monitoring of the concentrations of reactants, intermediates, and products by observing their characteristic vibrational frequencies. msu.edu For reactions involving this compound, in situ FTIR can be used to track the disappearance of the starting material and the appearance of products, and potentially to detect any transient intermediates.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is useful for studying conjugated systems like aromatic compounds. The electronic transitions within the molecule give rise to characteristic absorption bands. libretexts.org Changes in the UV-Vis spectrum during a reaction can indicate the formation of new species. For example, the formation of a Meisenheimer complex, a key intermediate in many SNAr reactions, is often accompanied by the appearance of a new, long-wavelength absorption band.

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons, such as free radicals and radical anions. wikipedia.org In some reactions of nitroaromatic compounds, single-electron transfer (SET) can occur, leading to the formation of a nitroaromatic radical anion. EPR spectroscopy can provide definitive evidence for the involvement of such radical intermediates in the reaction mechanism. wikipedia.org

Computational Chemistry and Theoretical Investigations of 2,4 Bis 2 Methylphenoxy 1 Nitrobenzene

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While quantum mechanical methods are excellent for calculating the properties of a single, static conformation, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules based on classical mechanics, where the forces between atoms are described by a "force field". arxiv.org

For 2,4-Bis(2-methylphenoxy)-1-nitrobenzene, an MD simulation would involve placing the molecule in a simulation box (often with solvent molecules) and calculating the forces on each atom. arxiv.org Newton's equations of motion are then solved iteratively to simulate the trajectory of each atom over a period, typically from nanoseconds to microseconds. nih.gov The resulting trajectories provide a wealth of information about the molecule's conformational landscape. By analyzing these simulations, one can identify the most populated conformations, the flexibility of different parts of the molecule (such as the rotation of the phenoxy groups), and the timescales of conformational changes. nih.gov This provides a dynamic picture of the molecule that complements the static view from energy minimization calculations.

Prediction of Reaction Pathways and Transition States in Formation and Transformation Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most likely pathway a reaction will follow. This involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states (the highest energy points along the reaction coordinate). researchgate.net

For reactions involving this compound, such as its synthesis (e.g., via nucleophilic aromatic substitution) or its decomposition, DFT calculations can be used to locate the structures and energies of the transition states. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. For instance, theoretical studies on the decomposition of nitroaromatic compounds often focus on the cleavage of the C-NO2 bond as a primary step. nih.gov Computational methods can calculate the energy barrier for this and other potential reaction pathways, providing a detailed mechanistic understanding that is essential for controlling reaction outcomes and predicting molecular stability. researchgate.net

Application of Quantum Molecular Descriptors for Structure-Property Correlations

Quantum molecular descriptors are numerical values derived from computational chemistry calculations that quantify various aspects of a molecule's electronic and geometric structure. These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to correlate molecular structure with macroscopic properties like biological activity, toxicity, or reactivity. core.ac.uk

For nitroaromatic compounds, several descriptors are particularly relevant. core.ac.uk These are typically calculated using DFT. core.ac.ukresearchgate.net Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability, while the electrophilicity index (ω) quantifies a molecule's ability to accept electrons, which is crucial for understanding its reactivity as an electrophile. nih.gov These descriptors can be used to predict the behavior of this compound in various chemical environments without the need for extensive experimentation. nih.gov

Interactive Table 2: Common Quantum Molecular Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron; related to ionization potential. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron; related to electron affinity. core.ac.uk |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net |

| Electronegativity | χ | A measure of an atom or molecule's ability to attract electrons. |

| Chemical Hardness | η | Measures resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index | ω | Global reactivity index that measures the propensity of a species to accept electrons. nih.gov |

| Dipole Moment | µ | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Computational Approaches for Energetic Properties in the Context of Nitro Compounds

Nitro compounds are a class of materials often studied for their energetic properties. Computational methods are essential for predicting and understanding the stability, performance, and sensitivity of these materials. researchgate.netscispace.com Key energetic properties that can be calculated include the heat of formation, detonation velocity, and bond dissociation energy (BDE).

The BDE of the C–NO2 bond is a critical parameter as its cleavage is often the initial and rate-determining step in the thermal decomposition of nitroaromatic explosives. researchgate.net DFT methods, such as B3PW91 with a 6-31G** basis set, have been shown to be reliable for computing the C–NO2 BDE in various nitroaromatic compounds. researchgate.net By comparing the calculated BDE for this compound with those of well-known energetic materials like TNT (2,4,6-trinitrotoluene) or TATB (triaminotrinitrobenzene), one can make predictions about its thermal stability. researchgate.net A higher BDE generally suggests greater thermal stability. These computational predictions are vital in the rational design of new energetic materials with tailored properties of performance and safety. scispace.com

Interactive Table 3: Calculated C-NO2 Bond Dissociation Energies (BDE) for Various Nitroaromatic Compounds Note: This table provides reference BDE values calculated using the B3PW91/6-31G* method to illustrate the typical energy range for this critical bond in nitroaromatics.* researchgate.net

| Compound | Abbreviation | Calculated BDE (kcal/mol) |

| 2,4,6-trinitrotoluene (B92697) | TNT | 68.3 |

| 1,3,5-trinitrobenzene | TNB | 71.3 |

| 2,4,6-trinitroaniline | Picramide | 68.9 |

| 1,3-diamino-2,4,6-trinitrobenzene | DATB | 70.3 |

| 1,3,5-triamino-2,4,6-trinitrobenzene | TATB | 75.8 |

Advanced Spectroscopic Characterization and Analytical Methodologies for 2,4 Bis 2 Methylphenoxy 1 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene are predicted to exhibit a series of signals corresponding to the distinct proton and carbon environments in the molecule. The structure comprises a central 1-nitro-2,4-diphenoxybenzene core and two 2-methylphenoxy substituents.

¹H NMR Spectroscopy: The proton NMR spectrum will feature signals in both the aromatic and aliphatic regions.

Aromatic Protons: The protons on the three aromatic rings will resonate in the downfield region, typically between 6.8 and 8.5 ppm. The electron-withdrawing nitro group on the central benzene (B151609) ring will significantly deshield the adjacent protons. The protons on the 2-methylphenoxy groups will show characteristic splitting patterns based on their substitution.

Aliphatic Protons: The methyl (CH₃) groups on the phenoxy substituents will give rise to sharp singlets in the upfield region, likely around 2.2-2.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

Aromatic Carbons: The aromatic carbons will appear in the range of approximately 110 to 160 ppm. The carbons directly attached to the nitro group (ipso-carbon) and the oxygen atoms will be the most deshielded. For instance, the ipso-carbon of the nitro group in nitrobenzene (B124822) appears at 148.3 ppm. chemrxiv.org The carbons of the 2-methylphenoxy groups will also have distinct chemical shifts influenced by the methyl and ether linkages.

Aliphatic Carbons: The methyl carbons are expected to resonate in the upfield region of the spectrum, typically between 15 and 25 ppm.

A predictive data table for the ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar substituted nitroaromatic and phenoxy compounds. stackexchange.comresearchgate.netmdpi.comchemicalbook.comchemicalbook.comchemicalbook.comstudyraid.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Protons on Nitro-substituted Ring | 7.0 - 8.5 | 115 - 150 |

| Protons on 2-Methylphenoxy Rings | 6.8 - 7.5 | 110 - 160 |

| Methyl Protons (-CH₃) | 2.2 - 2.4 | 15 - 25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign all the proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, establishing the connectivity of protons within each aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between the different structural fragments of the molecule, such as the ether linkages between the central nitrobenzene ring and the 2-methylphenoxy groups.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and can also provide insights into its conformational properties. nih.govuomustansiriyah.edu.iq

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups.

Nitro Group (NO₂): Strong and characteristic asymmetric and symmetric stretching vibrations of the nitro group are expected to appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. sfasu.edu

Ether Linkage (C-O-C): The asymmetric C-O-C stretching vibrations of the diaryl ether linkages will produce strong bands in the 1200-1280 cm⁻¹ region, while the symmetric stretching will appear around 1000-1080 cm⁻¹.

Aromatic C-H Stretching: These vibrations will be observed as a group of bands in the 3000-3100 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to several bands in the 1400-1600 cm⁻¹ range.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl groups will be found just below 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ region can provide information about the substitution patterns on the benzene rings. pressbooks.pub

A table of expected characteristic FT-IR absorption bands is provided below. uomustansiriyah.edu.iqpressbooks.pub

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

| Diaryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1280 | Strong |

| Diaryl Ether (C-O-C) | Symmetric Stretch | 1000 - 1080 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Strong |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering are different from those for IR absorption. libretexts.org

Raman Spectroscopy: The symmetric vibrations of non-polar bonds often produce strong Raman signals. Therefore, the symmetric stretching of the nitro group and the C=C stretching vibrations of the aromatic rings are expected to be prominent in the Raman spectrum. The aromatic ring breathing modes, which are often weak in the IR spectrum, can be strong in the Raman spectrum.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique that can significantly enhance the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. This technique could be particularly useful for detecting and characterizing trace amounts of this compound. The enhancement effect is highly dependent on the orientation of the molecule on the metal surface, which could provide information about the molecule's interaction with the substrate.

Electronic Spectroscopy for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is used to characterize its chromophoric systems. science-softcon.de

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitroaromatic system. The chromophores in this molecule are the nitro-substituted benzene ring and the phenoxy groups.

π → π* Transitions: The aromatic rings will exhibit strong absorptions corresponding to π → π* transitions. The presence of the nitro group and the ether linkages, which act as auxochromes, will cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene.

n → π* Transitions: The nitro group also has non-bonding electrons (n-electrons) which can undergo n → π* transitions. These transitions are typically weaker than π → π* transitions and appear at longer wavelengths.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in probing the electronic transitions within the this compound molecule. The spectrum is primarily dictated by the chromophoric nitroaromatic system. Nitroaromatic compounds typically exhibit distinct absorption bands in the UV-Vis region corresponding to n-π* and π-π* electronic transitions. researchgate.net

The spectrum of this compound is expected to show characteristic absorptions influenced by its specific substitution pattern. The presence of the nitro group (-NO₂) and the two bulky methylphenoxy groups on the benzene ring affects the energy of these transitions. Generally, the π-π* transitions of the aromatic system result in strong absorption bands, while the n-π* transition of the nitro group appears as a weaker, longer-wavelength band. researchgate.net The ether linkages and methyl groups act as auxochromes, potentially causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted nitrobenzene.

Table 1: Typical UV-Vis Absorption Maxima for Related Nitroaromatic Compounds

| Compound | Solvent | λmax (nm) | Transition Type |

| Nitrobenzene | Water | ~268 | π-π |

| 2-Nitrophenol | Water | ~275, ~348 | π-π, n-π |

| 4-Nitrophenol | Water | ~317 | π-π |

| 2,4-Dinitrophenol | Water | ~358 | π-π* |

This table is based on data for similar compounds to infer the expected spectral characteristics of this compound. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a definitive technique for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis. The compound has a monoisotopic mass of 335.115758 g/mol . epa.gov

In an MS experiment, the molecule is ionized, and the resulting molecular ion (M⁺˙) and its fragments are detected. The fragmentation pattern is predictable based on the compound's structure, which contains a nitro group and two ether linkages.

Expected Fragmentation Pathway:

Molecular Ion (M⁺˙): The primary peak observed would correspond to the intact molecule, confirming its molecular weight at an m/z of approximately 335.

Loss of Nitro Group: A common fragmentation for nitroaromatics is the loss of a nitro radical (•NO₂), resulting in a fragment ion [M - 46]⁺.

Ether Bond Cleavage: The C-O bonds of the diaryl ether are susceptible to cleavage. This can lead to the formation of ions corresponding to the methylphenoxy cation [C₇H₇O]⁺ and the nitrophenoxy radical or vice versa.

Further Fragmentation: Subsequent losses of small neutral molecules like carbon monoxide (CO) or radicals can occur from the primary fragments.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Daltons) | Identity | Description |

| 335.12 | [C₂₀H₁₇NO₄]⁺˙ | Molecular Ion (M⁺˙) |

| 289.12 | [C₂₀H₁₇O₂]⁺ | Loss of nitro group [M - NO₂]⁺ |

| 228.08 | [C₁₄H₁₂O₂]⁺˙ | Cleavage and loss of nitrophenoxy radical |

| 107.05 | [C₇H₇O]⁺ | Methylphenoxy cation |

The fragmentation pathway is predicted based on the known fragmentation patterns of nitroaromatics and diaryl ethers. nih.govmiamioh.edu

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystallographic Analysis

X-ray Diffraction (XRD) on a single crystal is the most powerful method for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. While specific crystallographic data for this compound was not found, a detailed analysis of the closely related analogue, 2,4-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-1-nitrobenzene , provides significant insight into the expected structural features. researchgate.net

The study of this analogue reveals that the molecule adopts a specific conformation where the two substituted phenoxy rings are twisted relative to the central nitrophenyl ring. The diaryl ether linkage provides rotational freedom, but steric hindrance between the substituents dictates the final, most stable conformation. In the analogue, the two ether oxygen atoms link the trifluoromethyl-substituted rings to the central ring, with the molecules forming a chain structure through F⋯F interactions. researchgate.net It is plausible that this compound would exhibit similar conformational properties, with intermolecular interactions likely dominated by weaker van der Waals forces and C-H⋯O hydrogen bonds.

Table 3: Crystallographic Data for the Analogue Compound 2,4-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-1-nitrobenzene

| Parameter | Value |

| Chemical Formula | C₂₀H₉Cl₂F₆NO₄ |

| Molecular Weight | 512.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.056 (3) |

| b (Å) | 9.074 (2) |

| c (Å) | 13.544 (3) |

| β (°) | 101.88 (3) |

| Volume (ų) | 2051.5 (7) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.658 |

| Radiation Type | Mo Kα |

| Temperature (K) | 295 |

Data obtained from the crystallographic study of the analogue compound. researchgate.net

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

The synthesis of diaryl ethers like this compound, often achieved through nucleophilic aromatic substitution (SNAr) reactions, can be monitored in real-time using advanced spectroscopic techniques. nih.gov In-situ monitoring provides critical data on reaction kinetics, intermediate formation, and endpoint determination without the need for offline sampling and analysis.

Techniques such as Fourier-Transform Infrared (FT-IR), Raman, and UV-Vis spectroscopy are well-suited for this purpose. mpg.de By inserting a probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked by observing their unique spectral signatures.

How In-situ Monitoring Works:

FT-IR/Raman Spectroscopy: One could monitor the disappearance of the O-H stretching vibration from the starting phenol (B47542) reactant and the concurrent appearance of the characteristic C-O-C asymmetric stretching vibration of the diaryl ether product.

UV-Vis Spectroscopy: The formation of the highly conjugated product, this compound, would lead to significant changes in the UV-Vis spectrum. A new absorption band at a longer wavelength would likely appear and intensify as the reaction progresses, allowing for real-time tracking of product formation.

Table 4: Application of In-situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Parameter Monitored | Indication of Reaction Progress |

| FT-IR | Disappearance of phenol O-H stretch (~3200-3600 cm⁻¹) | Consumption of reactant |

| FT-IR | Appearance of aryl C-O-C stretch (~1200-1250 cm⁻¹) | Formation of product |

| UV-Vis | Increase in absorbance at product's λmax | Formation of product |

| HPLC | Analysis of aliquots from the reaction | Quantitative measurement of reactant, product, and byproduct concentrations. sielc.com |

Potential Non Biological Applications and Materials Science Research Involving 2,4 Bis 2 Methylphenoxy 1 Nitrobenzene Scaffolds

Advanced Organic Materials Development

The 2,4-bis(2-methylphenoxy)-1-nitrobenzene scaffold is a promising building block for advanced organic materials. The nitro group can be readily converted into other functional groups, such as amines, which serve as key intermediates for the synthesis of polymers and dyes.

The development of high-performance polymers, such as polyimides and poly(ether imide)s, often relies on the nucleophilic aromatic substitution reaction of nitro-activated compounds. kpi.ua The nitro group in a precursor molecule, like a derivative of this compound, can activate the aromatic ring for displacement by nucleophiles, a critical step in polymerization processes.

Poly(ether imide) Synthesis: A common route to poly(ether imide)s involves the reaction of a bis(ether anhydride) with an aromatic diamine. kpi.ua The precursor to the diamine can be a dinitro compound. By analogy, the this compound structure could be chemically modified to introduce a second nitro group, creating a dinitro monomer. The reduction of this dinitro intermediate would yield a novel aromatic diamine, 2,4-bis(2-methylphenoxy)-1,x-diaminobenzene. This diamine, containing flexible ether linkages and methyl groups, could then be polymerized with various dianhydrides to produce new polyimides.

The incorporation of the bulky, ortho-methyl-substituted phenoxy groups is expected to influence the final properties of the polymer. These groups could enhance solubility and processability by disrupting chain packing, while also affecting the thermal and mechanical characteristics of the material. Aromatic polyimides are renowned for their exceptional thermal stability and mechanical strength, making them suitable for applications in the aerospace and microelectronics industries.

| Feature of Monomer | Potential Impact on Polymer Properties |

| Ether Linkages | Increased flexibility, enhanced solubility |

| Ortho-Methyl Groups | Disrupted chain packing, improved solubility, modified thermal properties |

| Aromatic Backbone | High thermal stability, good mechanical strength |

The resulting polymers could be cast into flexible and transparent films, potentially useful for applications like flexible display substrates.

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–). unb.cairjet.net The synthesis of these dyes typically begins with the conversion of an aromatic nitro compound into its corresponding primary amine. nih.gov

For this compound, the synthetic pathway to a dye would involve the following steps:

Reduction: The nitro group (–NO₂) is reduced to an amino group (–NH₂), yielding 2,4-bis(2-methylphenoxy)aniline (B1596624).

Diazotization: The resulting aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. pbworks.com

Azo Coupling: The electrophilic diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aromatic amine. unb.canih.gov

The final color of the azo dye can be tuned by varying the structure of the coupling component. jbiochemtech.com The large, sterically demanding 2,4-bis(2-methylphenoxy) moiety would likely influence the spectral properties (color) and physical characteristics (like solubility and lightfastness) of the resulting dyes. Nitro compounds themselves, particularly unsulfonated nitrodiaarylamines, can serve as yellow and orange disperse dyes for synthetic fibers. epa.gov

Chemical Sensors and Probes Based on Aromatic Nitro Systems

The detection of hazardous substances, particularly nitroaromatic explosives, is a critical area of research for environmental and security purposes. acs.orgspectroscopyonline.com While much of the research focuses on detecting nitroaromatics, the inherent electronic properties of the nitro group also allow for its incorporation into sensor molecules. The strong electron-withdrawing nature of the nitro group makes it a key component in systems designed for electrochemical and optical sensing. nih.govacs.org

Electrochemical Sensors: The electrochemical reduction of nitroaromatic compounds is a well-studied process that can be harnessed for analytical purposes. acs.orgnih.gov The reduction potential is sensitive to the molecular structure, including the number and position of nitro groups and the nature of other substituents on the aromatic ring. acs.org A molecule like this compound, or a functionalized derivative, could be incorporated into an electrode system. Its characteristic reduction potential could serve as a signal, which would be modulated upon interaction with a target analyte, providing a basis for a sensing mechanism.

Fluorescent Probes: Fluorescence-based sensing is a highly sensitive technique. mdpi.com Probes for detecting specific analytes can be designed by linking a fluorophore to a receptor unit. The reduction of the nitro group in this compound to an amine provides a convenient attachment point for creating more complex sensor molecules. This amine can be reacted with fluorescent moieties like pyrene (B120774) or anthracene. researchgate.net Interaction of such a probe with a target analyte could lead to a change in its fluorescence properties—such as quenching or enhancement—through mechanisms like photo-induced electron transfer (PET). acs.org Modified calixarenes, for example, have shown high potential for detecting nitroaromatic compounds. nih.gov

Research on Energetic Materials (in the general context of nitro aromatic compounds)

Nitroaromatic compounds are a cornerstone of energetic materials technology, with 2,4,6-trinitrotoluene (B92697) (TNT) being the most well-known example. nih.gov The energetic properties of these molecules arise from the presence of multiple nitro groups attached to a carbon-based fuel backbone. The nitro groups act as an internal source of oxygen, allowing for rapid, exothermic decomposition upon initiation. nih.govacs.org

The thermal stability of a nitroaromatic compound is a crucial parameter for its safety and performance as an energetic material. dtic.mil Decomposition often begins with the cleavage of the C–NO₂ bond or isomerization to a nitrite followed by cleavage of the O–NO bond. dtic.mildtic.mil The presence of other substituents on the aromatic ring significantly influences these properties. For instance, an ortho-methyl group, as seen in o-nitrotoluene, can introduce alternative, lower-energy decomposition pathways. dtic.mil

While this compound is not a conventional explosive due to its single nitro group and high carbon/hydrogen content, its study falls within the broader context of understanding nitroaromatic stability. Key factors determining the energetic potential of a nitro compound are summarized below.

| Property | Description | Relevance to Energetic Performance |

| Oxygen Balance | A measure of the degree to which a compound can oxidize its own carbon and hydrogen. | A more positive or zero oxygen balance generally leads to more complete combustion and higher energy release. |

| Heat of Formation | The energy released or absorbed when a compound is formed from its constituent elements. | A high positive heat of formation contributes significantly to the total energy released upon decomposition. uni-muenchen.de |

| Density | The mass per unit volume of the material. | Higher density generally correlates with higher detonation velocity and pressure. |

| Thermal Stability | The temperature at which the compound begins to decompose. | A critical safety parameter, determining storage and handling requirements. acs.orgacs.org |

The structure of this compound, with its two additional benzene (B151609) rings and ether linkages, results in a poor oxygen balance. However, studying its thermal decomposition could provide insights into the stabilizing or destabilizing effects of bulky phenoxy substituents on a nitroaromatic core.

Ligand Design in Coordination Chemistry

The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. The development of new ligands with specific electronic and steric properties is essential for creating novel metal complexes with applications in catalysis, materials science, and medicine. nih.gov

The this compound scaffold can be readily transformed into a potential ligand for metal ions. The most direct route is the reduction of the nitro group to an amine, yielding 2,4-bis(2-methylphenoxy)aniline. This aniline (B41778) derivative possesses several potential coordination sites:

The nitrogen atom of the amino group.

The two oxygen atoms of the ether linkages.

Depending on the metal ion and reaction conditions, this molecule could act as a monodentate ligand through the amine nitrogen or potentially as a multidentate ligand if the ether oxygens participate in coordination. The bulky o-methylphenoxy groups would exert significant steric influence, creating a specific coordination pocket around the metal center. This steric hindrance could be used to control the geometry of the resulting complex, stabilize specific oxidation states of the metal, or influence the reactivity of the complex in catalytic cycles.

Researchers have synthesized metal complexes from a wide variety of ligands, including those derived from isothiocyanates and Girard's reagents, to study their structures and biological activities. nih.gov The synthesis of metal complexes with the 2,4-bis(2-methylphenoxy)aniline ligand would follow established procedures, typically involving the reaction of the ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent. nih.gov Characterization of these new complexes would provide insight into how the unique electronic and steric profile of the ligand affects the properties of the final coordination compound.

Future Research Directions and Emerging Trends in 2,4 Bis 2 Methylphenoxy 1 Nitrobenzene Chemistry

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Reaction Prediction

The confluence of artificial intelligence (AI) and chemistry is revolutionizing how synthetic routes are designed and optimized. For a molecule like 2,4-Bis(2-methylphenoxy)-1-nitrobenzene, AI and machine learning (ML) offer powerful tools to navigate the complex landscape of possible synthetic pathways.

Reaction Prediction and Optimization: Machine learning models are increasingly capable of accurately predicting the outcomes of chemical reactions, including yields and selectivity. tandfonline.comorganic-chemistry.orgacs.org In the context of synthesizing this compound, ML algorithms could be trained on datasets of similar C-O bond formation and nitration reactions to predict the optimal reaction conditions. This includes identifying the most effective catalysts, solvents, and temperature, thereby reducing the need for extensive empirical screening and accelerating the development process. organic-chemistry.org These predictive capabilities can be particularly valuable for complex molecules where multiple reaction pathways and side reactions are possible. acs.orgrsc.org

The table below illustrates how AI and ML can be applied to key synthetic steps for this compound.

| Synthetic Step | Application of AI/ML | Potential Benefits |

| C-O Bond Formation (Diaryl Ether Synthesis) | - Prediction of optimal catalyst and ligand combination. organic-chemistry.org- Yield prediction based on reactants and conditions. tandfonline.com | - Increased reaction efficiency.- Reduced catalyst screening time.- Higher product yields. |

| Aromatic Nitration | - Prediction of regioselectivity for the nitro group introduction.- Optimization of nitrating agent and reaction conditions. | - Improved control over isomer formation.- Enhanced safety by predicting optimal conditions. |

| Overall Synthetic Route | - Retrosynthetic analysis to propose novel pathways. nih.govacs.org- Scoring of synthetic routes based on feasibility, cost, and sustainability. | - Discovery of more efficient and economical routes.- Prioritization of greener synthetic strategies. |

Development of Novel Catalytic Systems for Efficient and Selective C-O Bond Formation and Nitro Group Transformations

The synthesis of this compound hinges on two critical transformations: the formation of the diaryl ether linkages (C-O bonds) and the introduction of the nitro group. Future research is focused on developing more efficient and selective catalytic systems for these reactions.

C-O Bond Formation: Traditional methods for diaryl ether synthesis, such as the Ullmann condensation, often require harsh reaction conditions. Recent advances have focused on palladium-, copper-, and nickel-catalyzed cross-coupling reactions that proceed under milder conditions. acs.orgresearchgate.netnih.gov Future trends point towards the development of even more active and versatile catalysts, including:

Nanocatalysts: Metal nanoparticles, owing to their high surface-area-to-volume ratio, are emerging as highly efficient catalysts for C-O bond formation. nih.gov These catalysts can facilitate reactions under milder conditions and are often recyclable, adding a green chemistry dimension to the synthesis.

Photoredox Catalysis: The use of visible light to drive chemical reactions is a rapidly growing area. Photoredox catalysis, often in combination with nickel, offers a powerful method for constructing C-O bonds under exceptionally mild conditions. researchgate.netacs.org

Bimetallic Catalysts: The synergistic effect of two different metals in a single catalytic system can lead to enhanced reactivity and selectivity. researchgate.net For instance, copper-molybdenum bimetallic nanocatalysts have shown promise in diaryl ether synthesis.

Nitro Group Transformations: The selective reduction of the nitro group is a key transformation that can lead to a variety of other functional groups, opening up avenues for creating derivatives of this compound with diverse properties. While traditional methods often use stoichiometric reducing agents, modern research is focused on catalytic approaches. acs.org

Chemoselective Catalysts: A significant challenge is the selective reduction of the nitro group in the presence of other reducible functional groups. Catalytic systems based on iron, nickel, and other transition metals are being developed to achieve high chemoselectivity. researchgate.netresearchgate.net For example, Ni/SiO2 has been reported as a highly efficient and reusable catalyst for the reduction of aromatic nitro compounds with almost 100% conversion and selectivity. researchgate.net

Catalytic Transfer Hydrogenation: This method uses organic molecules as a source of hydrogen, avoiding the need for high-pressure hydrogen gas and thus enhancing safety. acs.org

The following table summarizes emerging catalytic systems relevant to the synthesis of this compound and its derivatives.

| Reaction Type | Catalytic System | Key Advantages |

| C-O Bond Formation | Palladium-based catalysts with specialized ligands. acs.orgresearchgate.net | High efficiency and broad substrate scope. |

| Copper-based nanocatalysts. nih.gov | Mild reaction conditions, recyclability. | |

| Nickel/Photoredox catalysis. researchgate.netacs.org | Use of visible light, very mild conditions. | |

| Bimetallic catalysts (e.g., Cu-Mo). researchgate.net | Synergistic effects leading to higher activity. | |

| Nitro Group Reduction | Iron-based catalysts (e.g., FeCl3). researchgate.net | High chemoselectivity, environmentally benign metal. |

| Nickel-on-silica (Ni/SiO2). researchgate.net | High efficiency, reusability. | |

| Catalytic transfer hydrogenation. acs.org | Avoids the use of H2 gas, enhanced safety. |

Exploration of Sustainable Synthetic Routes and Green Chemistry Advancements

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. For this compound, future research will likely focus on developing more sustainable and environmentally benign synthetic methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. nih.govtandfonline.comacs.orgnih.gov The synthesis of diaryl ethers, a key step in producing this compound, has been shown to be significantly enhanced by microwave assistance, in some cases even proceeding without a catalyst. organic-chemistry.orgacs.org

Catalyst-Free Reactions: The development of reaction conditions that obviate the need for a metal catalyst is a major goal in green chemistry. For the synthesis of diaryl ethers, catalyst-free methods are being explored, particularly for reactions involving electron-deficient aryl halides. organic-chemistry.orgacs.org

Greener Solvents and Reagents: The use of hazardous solvents and reagents is a significant environmental concern. Research is underway to replace traditional solvents with more environmentally friendly alternatives. For nitration reactions, solid-supported reagents, such as inorganic nitrates on silica (B1680970) gel, offer a greener alternative to traditional nitrating mixtures. researchgate.net

The table below highlights some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Approach | Application in Synthesis | Benefits |

| Microwave-Assisted Synthesis | C-O bond formation (diaryl ether synthesis). nih.govtandfonline.comacs.org | - Shorter reaction times.- Higher yields.- Reduced side products. |

| Catalyst-Free Synthesis | Diaryl ether formation with activated aryl halides. organic-chemistry.orgacs.org | - Avoids use of potentially toxic and expensive metal catalysts.- Simpler purification. |

| Solid-Supported Reagents | Aromatic nitration using nitrates on silica gel. researchgate.net | - Easier handling of reagents.- Reduced acid waste. |

| Use of Greener Solvents | Replacing traditional solvents with more benign alternatives. | - Reduced environmental impact.- Improved process safety. |

Interdisciplinary Research with Advanced Materials Science and Environmental Chemistry